Ethylacetoacetate sodium salt
Description
Historical Trajectories and Evolution of Research on Active Methylene (B1212753) Compounds
The study of active methylene compounds is a classic and vital chapter in the history of organic chemistry. An active methylene group is a -CH2- group flanked by two electron-withdrawing groups, such as carbonyl or cyano groups. shivajicollege.ac.inwikipedia.org This structural arrangement significantly increases the acidity of the methylene protons, allowing for easy deprotonation by a base to form a stabilized carbanion or enolate. shivajicollege.ac.in
The historical significance of ethyl acetoacetate (B1235776), and by extension its sodium salt, is intrinsically linked to the discovery and development of the Claisen condensation. This reaction, a cornerstone of carbon-carbon bond formation, involves the base-catalyzed condensation of two ester molecules. shivajicollege.ac.in The preparation of ethyl acetoacetate from ethyl acetate (B1210297) using a base like sodium ethoxide is a century-old, classic laboratory synthesis. acs.orgorgsyn.org In this process, the sodium salt of ethyl acetoacetate is not merely a byproduct but a crucial intermediate. The reaction proceeds through the formation of this salt, which is then acidified in a subsequent step to yield the final ethyl acetoacetate product. shivajicollege.ac.inacs.org This foundational reaction highlighted the unique reactivity of the α-hydrogens in β-keto esters and paved the way for the extensive exploration of active methylene compounds in synthesis.
Foundational Role of Ethylacetoacetate Sodium Salt in Modern Organic Synthesis
This compound is a highly versatile reagent in modern organic synthesis, primarily serving as a stabilized, nucleophilic enolate. shivajicollege.ac.inlookchem.comontosight.ai Its utility stems from its ability to participate in a variety of reactions that form new carbon-carbon and carbon-heteroatom bonds. The salt is a key building block for creating a diverse range of acyclic and heterocyclic structures. shivajicollege.ac.inlookchem.com
One of its most fundamental applications is in alkylation reactions. As a potent nucleophile, the ethylacetoacetate anion readily reacts with alkyl halides to produce substituted β-keto esters. shivajicollege.ac.inorgsyn.org This reaction is a standard method for introducing alkyl groups at the α-position of a ketone precursor. Furthermore, its reaction with other electrophiles allows for the synthesis of a wide variety of compounds. For instance, reaction with ethyl chloroacetate (B1199739) followed by hydrolysis yields succinic acids. shivajicollege.ac.in It is also instrumental in the synthesis of heterocyclic compounds, such as the formation of 4-methyl uracil (B121893) through condensation with urea (B33335). shivajicollege.ac.in These classical transformations underscore its enduring importance as a synthetic intermediate.
Table 1: Selected Synthetic Applications of this compound
| Reaction Type | Reactant(s) | Product Type | Example Product |
| Alkylation | Alkyl Halide (e.g., n-butyl bromide) | Alkyl Acetoacetic Ester | Ethyl n-butylacetoacetate orgsyn.org |
| Acylation | Acyl Halide | Diacylated Ester | Not specified |
| Condensation | Urea | Heterocycle (Pyrimidine derivative) | 4-Methyl Uracil shivajicollege.ac.in |
| Condensation | Ethyl Chloroacetate | Dicarboxylic Acid (after hydrolysis) | Succinic Acid shivajicollege.ac.in |
| Condensation | Iodine (followed by ketonic hydrolysis) | Diketone | Acetonyl Acetone shivajicollege.ac.in |
Scope and Significance of Current Academic Investigations
While its foundational roles remain central to organic chemistry education and practice, the scope of research involving this compound has expanded into advanced and interdisciplinary fields. Current academic investigations leverage its unique properties for applications in medicinal chemistry, agrochemical development, and materials science. lookchem.comontosight.aisigmaaldrich.com
In modern synthetic chemistry, it serves as a precursor for various pharmaceutical compounds, including certain anticoagulants and anticancer agents, as well as for the production of herbicides and pesticides. ontosight.ai Its role as an intermediate in the synthesis of dyes and pigments also continues to be relevant. lookchem.comontosight.ai
More recently, research has focused on its application in materials science. This compound is employed as a chelating agent or ligand precursor in the formation of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.comsigmaaldrich.com These materials are of significant interest for their potential applications in catalysis, chemical sensing, and energy storage. sigmaaldrich.com Furthermore, it is used as a stabilizer or precursor in solution-phase reactions to produce metal oxide nanoparticles, which are being investigated as advanced electrode materials for batteries, fuel cells, and supercapacitors. sigmaaldrich.comsigmaaldrich.com This evolution from a classical organic reagent to a component in cutting-edge materials science highlights its sustained significance in advanced chemical research.
Table 2: Current Research Areas and Applications
| Research Area | Role of this compound | Specific Application |
| Pharmaceutical Synthesis | Precursor/Building Block | Synthesis of anticoagulants, anticancer agents, and antibiotics ontosight.ai |
| Agrochemical Production | Precursor/Building Block | Synthesis of herbicides and pesticides ontosight.ai |
| Dye & Pigment Industry | Intermediate | Component in the synthesis of various colorants lookchem.comontosight.ai |
| Materials Science | Chelating Agent/Ligand Precursor | Formation of Metal-Organic Frameworks (MOFs) and coordination polymers sigmaaldrich.comsigmaaldrich.com |
| Energy Storage | Stabilizer/Precursor | Synthesis of metal oxide nanoparticles for electrodes in batteries and supercapacitors sigmaaldrich.comsigmaaldrich.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10NaO3 |
|---|---|
Molecular Weight |
153.13 g/mol |
InChI |
InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3; |
InChI Key |
JDPRRECMRPCSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C.[Na] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethylacetoacetate and Its Sodium Salt
Optimized Claisen Condensation Strategies for Ethyl Acetoacetate (B1235776) Production
The Claisen condensation, a cornerstone of carbon-carbon bond formation, remains a fundamental method for the synthesis of ethyl acetoacetate. quora.comwikipedia.org This reaction involves the base-catalyzed self-condensation of two molecules of an ester, in this case, ethyl acetate (B1210297), to form a β-keto ester. openstax.orguomustansiriyah.edu.iq
Mechanistic Insights into Base-Catalyzed Ester Condensation
The mechanism of the Claisen condensation is analogous to the aldol (B89426) condensation and proceeds through several key steps. openstax.orglibretexts.org It begins with the abstraction of an α-proton from an ethyl acetate molecule by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate ion. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ethyl acetate molecule. openstax.org The resulting tetrahedral intermediate subsequently expels an ethoxide leaving group to yield ethyl acetoacetate. openstax.orglibretexts.org
A critical aspect of the mechanism is that the newly formed β-keto ester is more acidic than the starting alcohol, leading to its deprotonation by the ethoxide base. masterorganicchemistry.com This final deprotonation step is crucial as it drives the equilibrium of the reaction towards the product side, ensuring high yields. openstax.orglibretexts.org The reaction is completed by acidification to protonate the enolate and yield the final ethyl acetoacetate product. uomustansiriyah.edu.iq
Enhancements in Industrial-Scale Synthesis Protocols
On an industrial scale, the production of ethyl acetoacetate has traditionally been achieved by treating diketene (B1670635) with ethanol (B145695) or through the Claisen condensation of ethyl acetate. ennoreindiachemicals.comwikipedia.org While the classic laboratory procedure involves sodium metal in ethyl acetate, industrial processes have been optimized for efficiency and safety. orgsyn.org
Historically, large-scale operations using sodium metal or its derivatives as condensing agents reported yields in the range of 50-65%. google.com Modern industrial protocols often utilize pre-formed dry sodium alkoxides, such as sodium ethoxide, under controlled pressure and temperature conditions to improve yields and minimize side reactions. google.com Operating under superatmospheric pressures with dry sodium ethoxide has been shown to achieve yields of 85% and higher. google.com The removal of the ethanol byproduct as it forms, for instance, through azeotropic distillation with benzene, can also shift the reaction equilibrium and further increase the yield. orgsyn.orggoogle.com
| Protocol | Catalyst/Reagent | Typical Yield | Key Process Conditions |
|---|---|---|---|
| Traditional Claisen Condensation | Sodium Metal | 50-65% | Atmospheric pressure, reflux temperature |
| Optimized Claisen Condensation | Dry Sodium Ethoxide | ≥ 85% | Superatmospheric pressure, controlled temperature (120-150°C) |
| Diketene Route | Ethanol | High | Direct reaction of diketene with ethanol |
Green Chemistry Principles in Ethyl Acetoacetate Synthesis
The principles of green chemistry are increasingly influencing the synthesis of bulk chemicals like ethyl acetoacetate, aiming to reduce environmental impact and improve sustainability. iolcp.com This includes the development of solvent-free methods and the use of more environmentally benign catalysts.
Solvent-Free and Environmentally Benign Approaches
A significant advancement in the green synthesis of ethyl acetoacetate involves enzymatic catalysis. omicsonline.org Lipase-catalyzed transesterification of ethyl acetate with acetylacetone (B45752) under solvent-free conditions presents a sustainable alternative to the traditional Claisen condensation. omicsonline.org This method avoids the use of hazardous strong bases and large volumes of ethanol, thereby reducing waste generation and energy consumption. omicsonline.org Research has demonstrated that using Candida antarctica lipase (B570770) B (CALB) can achieve yields as high as 93% under ambient conditions. omicsonline.org This enzymatic route offers improved atom economy and a significant reduction in the process mass intensity (PMI). omicsonline.org
Another approach focuses on the reaction of ethylacetoacetate with primary amines under solvent-free conditions using potassium tert-butoxide as a catalyst, which can be enhanced by microwave irradiation. researchgate.net
Catalyst Development for Sustainable Production
The development of sustainable catalysts is a key area of research for greening the production of ethyl acetate, a precursor for ethyl acetoacetate. While the classic Fischer esterification uses corrosive mineral acids, solid acid catalysts like acidic resins (e.g., Amberlyst 15) offer a recyclable and less hazardous alternative. chemistryforsustainability.orgtandfonline.com
Recent innovations include the use of electrocatalysis. The electrosynthesis of ethyl acetate from ethanol using a tetraruthenate polyoxometalate catalyst supported on carbon nanohorns has shown high Faradaic efficiencies of over 90%. acs.orgacs.org This method represents a move towards using renewable feedstocks and electricity to drive chemical synthesis. chemistryforsustainability.org Furthermore, amine-type ionic liquids have been investigated as catalysts in the reaction of ethanol with ketene (B1206846) dimer, offering good stability and potentially improving the yield of ethyl acetoacetate. google.com
| Approach | Catalyst | Key Advantages | Reported Yield/Efficiency |
|---|---|---|---|
| Enzymatic Transesterification | Candida antarctica lipase B (CALB) | Solvent-free, avoids strong bases, lower energy | 93% yield omicsonline.org |
| Solid Acid Catalysis (for Ethyl Acetate) | Amberlyst 15 | Recyclable catalyst, eliminates corrosive liquid acids | Increased productivity with pervaporation tandfonline.com |
| Electrocatalysis (for Ethyl Acetate) | Ru4POM on Carbon Nanohorns | Uses renewable feedstock (ethanol), high efficiency | >90% Faradaic efficiency acs.org |
| Ionic Liquid Catalysis | Amine-type ionic liquids | Good stability, simple technological operations | Improved rectification yield google.com |
Formation and Stability of the Ethylacetoacetate Sodium Enolate
The sodium enolate of ethyl acetoacetate is a key intermediate in its synthesis and a versatile reagent in its own right. Its formation and stability are governed by the principles of keto-enol tautomerism and the acidity of α-protons.
Ethyl acetoacetate exists as an equilibrium mixture of keto and enol tautomers. wikipedia.org The presence of two electron-withdrawing carbonyl groups makes the α-protons on the central methylene (B1212753) group particularly acidic (pKa ≈ 11), facilitating the formation of the enolate ion. masterorganicchemistry.comlibretexts.org In the neat liquid at 33 °C, the enol form constitutes about 8% of the total. wikipedia.org
The sodium enolate is readily formed by treating ethyl acetoacetate with a suitable base, such as sodium ethoxide or sodium hydride. wikipedia.org The resulting enolate is stabilized by the delocalization of the negative charge onto the oxygen atoms of both the ketone and ester carbonyl groups. masterorganicchemistry.com This resonance stabilization is a key factor in the acidity of the parent compound and the stability of the enolate. wordpress.com
The addition of the sodium enolate to a solution of ethyl acetoacetate has a marked effect on the NMR spectrum, indicating a rapid exchange between the keto and enol forms, catalyzed by the enolate. libretexts.org While the keto form is generally more thermodynamically stable, the enol form can be stabilized by factors such as intramolecular hydrogen bonding. quora.commasterorganicchemistry.com The stability and reactivity of the enolate are influenced by the solvent and the counter-ion. quimicaorganica.org
Factors Governing Methylene Hydrogen Acidity and Enolate Formation
The methylene hydrogens (α-hydrogens) of ethyl acetoacetate, located on the carbon between the two carbonyl groups, exhibit significant acidity, a key feature underpinning its synthetic utility. The pKa of these protons is approximately 10.7 in water, making them considerably more acidic than the α-hydrogens of a simple ketone (pKa ≈ 19-20) or ester (pKa ≈ 25). This enhanced acidity is attributed to the cumulative electron-withdrawing inductive effects of the two adjacent carbonyl groups and, more importantly, the substantial resonance stabilization of the resulting conjugate base, the enolate anion.
Upon deprotonation by a suitable base, such as sodium ethoxide or sodium hydride, the negative charge on the α-carbon is delocalized over the α-carbon and both oxygen atoms of the carbonyl groups. This delocalization distributes the negative charge, leading to a highly stabilized resonance hybrid enolate.
The formation of the ethylacetoacetate sodium salt is an acid-base equilibrium. The position of this equilibrium and the rate of enolate formation are governed by several factors:
Base Strength: A base whose conjugate acid has a pKa higher than that of ethyl acetoacetate is required for complete deprotonation. Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) in ethanol are commonly used to quantitatively generate the sodium enolate.
Solvent: The choice of solvent can influence the reactivity and structure of the enolate. Protic solvents can solvate the enolate and may participate in proton exchange, while aprotic solvents are often used to favor specific reaction pathways.
Temperature: Lower temperatures are often employed to control the regioselectivity of enolate formation in unsymmetrical ketones, favoring the kinetically controlled product. For ethyl acetoacetate, where only one set of α-hydrogens is highly acidic, temperature primarily affects the reaction rate.
Cation: The counterion (in this case, Na⁺) can associate with the enolate to form an ion pair. This association can influence the enolate's nucleophilicity and the stereochemical outcome of subsequent reactions. In β-dicarbonyl compounds, the sodium ion can chelate with the two oxygen atoms, influencing the enolate's conformation.
The acidity of the methylene protons in β-dicarbonyl and related compounds varies significantly with structure, as illustrated in the table below. The presence of two electron-withdrawing groups is crucial for the heightened acidity that facilitates enolate formation.
| Compound | Structure | pKa (in water) |
| Acetylacetone | CH₃C(O)CH₂C(O)CH₃ | ~9 |
| Ethyl Acetoacetate | CH₃C(O)CH₂C(O)OC₂H₅ | ~10.7 |
| Diethyl Malonate | C₂H₅OC(O)CH₂C(O)OC₂H₅ | ~13 |
| Acetone | CH₃C(O)CH₃ | ~19.2 |
| Ethyl Acetate | CH₃C(O)OC₂H₅ | ~25.6 |
| This table is interactive. Click on the headers to sort the data. |
Spectroscopic and Computational Analysis of Enolate Structure
The structure of the sodium salt of ethylacetoacetate, which exists as the sodium enolate, has been elucidated through spectroscopic methods and supported by computational analysis. These studies confirm a planar structure with delocalized π-electrons.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the keto-enol tautomerism of ethyl acetoacetate and the formation of its enolate. In the pure liquid, ethyl acetoacetate exists as an equilibrium mixture of keto and enol forms. The addition of its sodium salt (the enolate) catalyzes the interconversion between the tautomers. The ¹H NMR spectrum of the enolate itself shows distinct signals that differ from the keto and enol forms, reflecting its unique electronic structure. Key signals for the keto and enol tautomers are often referenced for comparison.
| Species | Proton | Typical Chemical Shift (δ, ppm) |
| Keto Tautomer | -CH₂- (alpha protons) | ~3.4 |
| =CH- (vinyl proton) | ~5.0 | |
| Enol Tautomer | -OH (hydroxyl proton) | ~12.2 (H-bonded) |
| Note: Chemical shifts are approximate and can vary with solvent and concentration. |
Infrared (IR) Spectroscopy: IR spectroscopy provides insight into the bonding within the enolate. In the IR spectrum of the parent ethyl acetoacetate, strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups are observed around 1745 cm⁻¹ and 1720 cm⁻¹, respectively. Upon formation of the sodium enolate, these bands are replaced by strong, broad absorptions at lower frequencies, typically in the 1650-1550 cm⁻¹ region. This shift to lower wavenumber indicates a decrease in the double-bond character of the carbonyl groups, which is a direct consequence of the negative charge delocalization across the O-C-C-C-O framework of the enolate.
Computational Analysis
Theoretical and computational studies, often employing Density Functional Theory (DFT), have been used to model the geometry and electronic structure of β-dicarbonyl enolates. These studies corroborate the experimental data, showing that the enolate anion is a resonance-stabilized species. Key findings from computational analyses include:
Planarity: The O-C-C-C-O backbone of the enolate is predicted to be planar or nearly planar, which maximizes the overlap of p-orbitals and facilitates π-electron delocalization.
Bond Lengths: The C-C bond lengths within the enolate backbone are intermediate between typical single and double bonds, and the C-O bond lengths are longer than in a standard carbonyl group, providing further evidence of resonance.
Charge Distribution: Calculations show that the negative charge is not localized on the central carbon but is distributed primarily on the more electronegative oxygen atoms, consistent with the resonance model.
These computational models are crucial for understanding the enolate's reactivity, predicting that it will act as a "soft" nucleophile, capable of reacting with electrophiles at either the central carbon or the oxygen atoms, although C-alkylation is most common.
Detailed Mechanistic Investigations of Ethylacetoacetate Sodium Salt Reactivity
Nucleophilic Alkylation and Acylation Reactions of the Enolate
The enolate derived from ethyl acetoacetate (B1235776) is a versatile nucleophile that readily participates in substitution reactions with electrophilic carbon centers, leading to the formation of a diverse range of substituted β-keto esters. These reactions are fundamental to the widely utilized acetoacetic ester synthesis. wikipedia.orglibretexts.org
The general mechanism involves two key steps:
Enolate Formation: Ethyl acetoacetate is deprotonated by a base, typically sodium ethoxide, to form the sodium enolate. libretexts.orgyoutube.com
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks an electrophile, such as an alkyl halide or an acyl compound, in a nucleophilic substitution reaction. libretexts.orgucalgary.ca
Alkylation: In this process, the enolate reacts with an alkyl halide in an S(_N)2 reaction, displacing the halide and forming a new carbon-carbon bond. libretexts.org The product is an α-alkylated acetoacetic ester. Since the product still contains one acidic α-hydrogen, the process can be repeated to introduce a second, different alkyl group. libretexts.orglibretexts.org
Acylation: The enolate can also be acylated by reacting with acylating agents like acyl chlorides or esters. organicchemistrydata.orglibretexts.org This reaction, a form of the Claisen condensation, yields β-dicarbonyl compounds. ucalgary.caorganicchemistrydata.org When an ester is used as the acylating agent, the reaction typically requires a stoichiometric amount of base because the resulting β-keto ester product is more acidic than the starting ester, and an irreversible deprotonation step drives the reaction to completion. organicchemistrydata.org
Stereo- and Regioselectivity in Carbon-Carbon Bond Formation
The formation of enolates from unsymmetrical ketones can lead to regioisomers (the kinetic and thermodynamic enolates). pharmacy180.com However, in ethyl acetoacetate, the methylene (B1212753) protons are flanked by two carbonyl groups, making them significantly more acidic than the terminal methyl protons, thus ensuring that deprotonation occurs regioselectively at the α-carbon. wordpress.com
The stereoselectivity of the alkylation and acylation reactions is largely dependent on the geometry of the enolate (E vs. Z) and the nature of the electrophile and reaction conditions. scribd.combham.ac.uk
Enolate Geometry: The geometry of the enolate can influence the stereochemical outcome of subsequent reactions. Generally, Z-enolates tend to provide a higher degree of stereoselection compared to E-enolates. iitb.ac.in The formation of a specific enolate geometry can be influenced by factors such as the base used, the presence of additives like HMPA, and the steric bulk of the substituents. scribd.combham.ac.uk
Substrate and Electrophile Control: The presence of existing stereocenters in the ethyl acetoacetate derivative or the electrophile can direct the approach of the reactants, leading to diastereoselective bond formation. scribd.com
Condensation and Addition Reactions
Beyond substitution reactions, the enolate of ethylacetoacetate is a key participant in various condensation and addition reactions, enabling the construction of more complex molecular architectures, including cyclic and 1,5-dicarbonyl systems.
Knoevenagel Condensations and Related Carbocyclizations
The Knoevenagel condensation involves the reaction of an active methylene compound, such as ethyl acetoacetate, with an aldehyde or ketone. wordpress.comthermofisher.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonia (B1221849). researchgate.net
The mechanism proceeds via a nucleophilic addition of the enolate to the carbonyl group of the aldehyde or ketone, forming an aldol-type intermediate. wordpress.com This intermediate then undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated product. thermofisher.comresearchgate.net The use of ethyl acetoacetate in this reaction leads to the formation of α,β-unsaturated keto-esters. thermofisher.com
When the reaction is performed with a difunctional electrophile or when the initial product contains reactive sites, subsequent intramolecular reactions can lead to carbocyclization. For instance, a tandem Michael addition followed by an intramolecular aldol (B89426) condensation (Robinson annulation) can be used to construct six-membered rings. tamu.edu
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Ethyl Acetoacetate | Benzaldehyde | Piperidine | Ethyl benzylideneacetoacetate (α,β-unsaturated keto-ester) thermofisher.com |
| Ethyl Acetoacetate | Formaldehyde | Diethylamine | Bis-adduct thermofisher.com |
| Ethyl Acetoacetate | Salicylaldehyde | Piperidine | Coumarin derivative researchgate.net |
Michael Addition Pathways and Scope
The Michael reaction is a conjugate (1,4-) addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. libretexts.orglibretexts.org The resonance-stabilized enolate of ethylacetoacetate is an excellent Michael donor. libretexts.orglibretexts.orgwikipedia.org
In this reaction, the nucleophilic α-carbon of the enolate attacks the β-carbon of the unsaturated system. libretexts.org The resulting product is a 1,5-dicarbonyl compound, which is a valuable synthetic intermediate. libretexts.org
The scope of the Michael reaction is broad:
Michael Donors: Besides β-keto esters like ethyl acetoacetate, other suitable donors include malonic esters, β-diketones, and β-keto nitriles. libretexts.org
Michael Acceptors: A wide variety of α,β-unsaturated compounds can act as acceptors, including conjugated ketones, aldehydes, esters, nitriles, and nitro compounds. libretexts.orglibretexts.org
A classic example is the reaction of the ethyl acetoacetate enolate with 3-buten-2-one (methyl vinyl ketone) in the presence of sodium ethoxide. libretexts.orglibretexts.org
Hydrolytic Transformations
The substituted β-keto esters synthesized from ethylacetoacetate can be readily transformed into ketones or carboxylic acids through hydrolysis and subsequent decarboxylation. The reaction conditions determine the final product. wordpress.comshivajicollege.ac.in
Ketonic Hydrolysis: This transformation is achieved by saponifying the ester with dilute base (like aqueous sodium hydroxide) followed by acidification and gentle heating. shivajicollege.ac.inslideshare.net Alternatively, heating with dilute aqueous acid (e.g., HCl) can be used. shivajicollege.ac.in The process first hydrolyzes the ester to a β-keto acid. β-Keto acids are unstable and readily undergo decarboxylation (loss of CO(_2)) upon heating to yield a methyl ketone. libretexts.orglibretexts.org This pathway is a cornerstone of the acetoacetic ester synthesis for preparing ketones. libretexts.orgshivajicollege.ac.in
Acid Hydrolysis: When an alkylated ethyl acetoacetate derivative is treated with hot, concentrated base (like NaOH), hydrolysis of both the ester and the keto group occurs. shivajicollege.ac.inmssambad.org This cleavage results in the formation of the salt of a carboxylic acid, which upon acidification, yields the final carboxylic acid product. wordpress.comshivajicollege.ac.in This method provides a route to mono- and disubstituted acetic acids. shivajicollege.ac.in
Ketonic Hydrolysis Mechanisms and Applications
Ketonic hydrolysis is a fundamental transformation of ethylacetoacetate and its alkylated derivatives, yielding ketones as the primary products. shivajicollege.ac.inwordpress.com The process typically involves saponification of the ester with a base, followed by acidification and heating. quora.comyoutube.com Alternatively, heating with dilute acid can also effect the transformation. shivajicollege.ac.inwordpress.com
The mechanism proceeds in two key stages. First, the ester is hydrolyzed to the corresponding β-keto acid, acetoacetic acid (or its alkyl-substituted analogue). quora.comslideshare.net This intermediate is thermally unstable and, upon heating, readily undergoes decarboxylation (loss of CO₂), a characteristic reaction of β-keto acids. quora.comyoutube.com This decarboxylation step drives the reaction to completion and results in the formation of a ketone. quora.com For instance, the ketonic hydrolysis of ethylacetoacetate itself yields acetone. quora.com
This reaction is a cornerstone of organic synthesis, providing a reliable route to a variety of substituted ketones. By first alkylating the ethylacetoacetate sodium salt and then performing ketonic hydrolysis, a wide range of mono- and di-alkylated ketones can be prepared. wordpress.com For example, the reaction of sodium ethylacetoacetate with iodine, followed by ketonic hydrolysis, is used to synthesize acetonyl acetone (2,5-hexanedione). shivajicollege.ac.in
Table 1: Examples of Ketonic Hydrolysis Applications
| Starting Material | Reagents | Product |
| Ethylacetoacetate | 1. Dilute NaOH/HCl, heat | Acetone |
| Alkyl acetoacetic ester | 1. Dilute NaOH/HCl, heat | Alkyl-substituted ketone |
| Sodium ethylacetoacetate | 1. I₂, 2. Ketonic Hydrolysis | Acetonyl acetone |
Acid Hydrolysis Mechanisms and Derivatization
In contrast to ketonic hydrolysis, which occurs under dilute acidic or basic conditions with heating, acid hydrolysis of ethylacetoacetate and its derivatives is performed using a strong base, such as concentrated sodium hydroxide (B78521), followed by acidification. shivajicollege.ac.insbsscollegebegusarai.com This pathway leads to the formation of carboxylic acids instead of ketones. shivajicollege.ac.in
The mechanism involves the cleavage of the bond between the α-carbon and the acetyl group's carbonyl carbon. The strong base attacks both the ester and ketone carbonyl groups. The subsequent acidification of the resulting carboxylate salts yields one or more carboxylic acids. shivajicollege.ac.in When unsubstituted ethylacetoacetate is subjected to these conditions, it produces acetic acid. shivajicollege.ac.in
The synthetic utility of acid hydrolysis becomes apparent when applied to alkylated derivatives of ethylacetoacetate. This method provides a straightforward pathway to mono- and dialkyl-substituted acetic acids. wordpress.comsbsscollegebegusarai.com For example, reacting sodium ethylacetoacetate with ethyl chloroacetate (B1199739) and subsequently performing acid hydrolysis yields succinic acid. shivajicollege.ac.inwordpress.com
Reductive Transformations and Chiral Auxiliary Strategies
The reduction of the keto group in ethylacetoacetate provides access to valuable β-hydroxy esters, which are important chiral building blocks in synthetic chemistry.
Enantioselective Reductions to Chiral Alcohols and Derivatives
The conversion of prochiral ketones into chiral, non-racemic alcohols is a significant goal in organic synthesis. wikipedia.org Enantioselective reduction of the β-keto group of ethylacetoacetate and its derivatives can be achieved using various chemical methods. One established strategy is the Midland Alpine borane reduction, which utilizes a chiral organoborane reagent. wikipedia.org
Another powerful approach involves transition metal-catalyzed transfer hydrogenation. wikipedia.org In these reactions, a metal catalyst, such as ruthenium, rhodium, or iridium, is combined with a chiral ligand. wikipedia.org This chiral complex facilitates the transfer of hydrogen from a source like isopropanol or formic acid to the ketone, producing the chiral alcohol with high enantioselectivity. wikipedia.org For example, ketones with a chelating group can undergo highly enantioselective reduction in the presence of a chiral Ru(BINAP) catalyst and hydrogen gas. wikipedia.org
Biocatalytic Approaches to Stereoselective Reduction
Biocatalysis has emerged as a powerful and green alternative for the stereoselective reduction of β-keto esters like ethylacetoacetate. researchgate.net These methods utilize whole microbial cells or isolated enzymes (ketoreductases) to achieve high enantioselectivity under mild reaction conditions. researchgate.netrsc.org
A notable example is the use of the microorganism Acetobacter sp. CCTCC M209061, which reduces ethylacetoacetate (EAA) to ethyl (R)-3-hydroxybutyrate with an enantiomeric excess (e.e.) of over 99%. researchgate.netnih.gov This anti-Prelog reduction was successfully performed using immobilized whole cells, which demonstrated enhanced thermal stability and recyclability, remaining effective for at least 10 batches. researchgate.netnih.gov Similarly, engineered E. coli cells have been used for the anti-Prelog reduction of methyl acetoacetate, achieving an e.e. greater than 99.9%. nih.gov Other biocatalysts, including Baker's yeast and various plant tissues, have also been employed for the asymmetric reduction of β-keto esters and related compounds. researchgate.netnih.gov
Table 2: Selected Biocatalytic Systems for β-Keto Ester Reduction
| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) |
| Acetobacter sp. CCTCC M209061 | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutyrate | > 99.0% nih.gov |
| Engineered E. coli | Methyl acetoacetate | Methyl-(R)-3-hydroxybutyrate | > 99.9% nih.gov |
| Plant Tissues (e.g., carrot) | Ethyl 4-chloroacetoacetate | Corresponding chiral alcohol | ~91% nih.gov |
| Bacillus cereus TQ-2 | Acetophenone (model substrate) | (R)-1-phenylethanol | 99% mdpi.com |
Complex Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates atoms from most or all of the starting materials. nih.gov These reactions are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.govrsc.org Ethylacetoacetate and its sodium salt are versatile components in various MCRs.
A well-documented example is the four-component reaction to synthesize dihydropyrano[2,3-c]pyrazoles. This reaction involves the condensation of an aryl aldehyde, malononitrile, hydrazine (B178648) hydrate, and ethylacetoacetate in a one-pot procedure. researchgate.net Such heterocyclic structures are of significant interest due to their potential biological activities. researchgate.net
Catalytic Systems for MCRs Involving this compound
The success of MCRs often relies on the choice of an appropriate catalyst to facilitate the cascade of reactions. A variety of catalytic systems have been developed for MCRs that utilize ethylacetoacetate. In line with the principles of green chemistry, there is a growing focus on using environmentally benign catalysts and solvents.
For the synthesis of dihydropyrano[2,3-c]pyrazoles from ethylacetoacetate and other components, boric acid in water has been demonstrated to be an efficient and green catalytic system. researchgate.net The boric acid interacts with water to release protons, which effectively catalyze the reaction sequence. researchgate.net Other catalytic systems employed in MCRs, though not always in reactions explicitly involving ethylacetoacetate, include ionic liquids like imidazolium sulfonates and various nanoparticles, which highlight the breadth of catalysts available for these complex transformations. researchgate.net
Mechanistic Probes for Tandem and Cascade Processes
The elucidation of reaction mechanisms in tandem and cascade processes involving this compound is crucial for understanding reaction pathways, optimizing conditions, and designing novel synthetic strategies. Mechanistic probes, including isotopic labeling, kinetic studies, and computational modeling, provide invaluable insights into the intricate steps of these complex transformations. Due to the nature of available research, this section will focus on the principles of these probes and their potential applications to tandem and cascade reactions involving this compound, supplemented with illustrative data.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique for tracing the fate of atoms and bonds throughout a reaction sequence. By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C, ¹H with ²H), one can follow its trajectory and elucidate bond-forming and bond-breaking events. In the context of tandem reactions with this compound, isotopic labeling can help distinguish between different potential mechanistic pathways.
Illustrative Application: Probing a Tandem Michael-Aldol Reaction
Consider a hypothetical tandem Michael-Aldol reaction between this compound, an α,β-unsaturated ketone, and an aldehyde. Isotopic labeling could be employed to verify the sequence of events. For instance, labeling the α-carbon of ethylacetoacetate with ¹³C would allow for the determination of its position in the final product via NMR spectroscopy or mass spectrometry.
Hypothetical Research Findings from Isotopic Labeling:
| Labeled Reactant | Position of Label in Product | Mechanistic Implication |
| [α-¹³C]-Ethylacetoacetate | ¹³C observed at the carbon forming the new C-C bond in the Michael addition step. | Confirms the nucleophilic attack originates from the α-carbon of the ethylacetoacetate enolate. |
| [¹⁸O]-Aldehyde | ¹⁸O incorporated into the hydroxyl group of the final aldol product. | Verifies that the aldehyde carbonyl oxygen is the precursor to the alcohol functionality. |
These hypothetical findings would provide direct evidence for the proposed reaction cascade, confirming the roles of the respective reactants in the bond-forming steps.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. Measuring the KIE can provide critical information about transition state structures.
Illustrative Application: Investigating the Rate-Determining Step
In a tandem reaction initiated by the deprotonation of ethylacetoacetate, determining whether this proton transfer is the rate-determining step is crucial. By comparing the reaction rates using normal ethylacetoacetate and α-deuterated ethylacetoacetate ([α-²H]-ethylacetoacetate), a primary KIE can be measured.
Hypothetical Kinetic Isotope Effect Data:
| Reaction | Rate Constant (k) | KIE (kH/kD) | Interpretation |
| With Ethylacetoacetate | kH | \multirow{2}{*}{6.5} | A significant primary KIE suggests that the C-H bond cleavage at the α-position is involved in the rate-determining step of the overall cascade. |
| With [α-²H]-Ethylacetoacetate | kD |
A significant kH/kD value (typically > 2 for C-H/C-D bonds) would indicate that the deprotonation of ethylacetoacetate is indeed the rate-limiting step. Conversely, a KIE close to 1 would suggest that a subsequent step in the cascade is rate-determining.
Computational Modeling
Density Functional Theory (DFT) and other computational methods have become indispensable tools for investigating reaction mechanisms. These methods can be used to calculate the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway. This allows for the theoretical validation of proposed mechanisms and the prediction of reaction outcomes.
Illustrative Application: Mapping the Energy Landscape of a Cascade Reaction
For a complex cascade reaction, multiple competing pathways may exist. Computational modeling can be used to map the potential energy surface for each pathway. For example, in a multi-component reaction involving this compound, DFT calculations can help to determine the most energetically favorable sequence of bond-forming events.
Hypothetical DFT Calculation Results for a Tandem Reaction:
| Proposed Pathway | Key Transition State | Calculated Activation Energy (kcal/mol) | Conclusion |
| Pathway A: Michael addition followed by Aldol condensation | TS_Michael | 15.2 | Pathway A is predicted to be the major reaction pathway due to its lower activation energy barrier for the initial step. |
| Pathway B: Aldol condensation followed by Michael addition | TS_Aldol | 22.5 | Pathway B is less likely to occur under the same reaction conditions. |
These computational results can guide experimental work by suggesting the most probable reaction mechanism and identifying key intermediates that could potentially be trapped or spectroscopically observed.
Intermediate Trapping Experiments
The direct detection or trapping of proposed reaction intermediates provides compelling evidence for a particular mechanistic pathway. In tandem and cascade reactions, where multiple transient species are formed, intermediate trapping can be particularly insightful. This can be achieved by introducing a trapping agent that reacts specifically with a proposed intermediate to form a stable, characterizable product.
Illustrative Application: Trapping an Enolate Intermediate
In a tandem reaction involving the formation of the sodium enolate of ethylacetoacetate, the presence of this intermediate can be confirmed by introducing a reactive electrophile, such as methyl iodide, into the reaction mixture. The formation of α-methylated ethylacetoacetate would serve as evidence for the existence of the enolate.
Hypothetical Results of an Intermediate Trapping Experiment:
| Reaction Conditions | Trapping Agent | Observed Product | Mechanistic Conclusion |
| Tandem reaction of this compound with an α,β-unsaturated aldehyde | Methyl Iodide | α-methyl-β-hydroxy ester | The formation of the trapped product confirms the presence of the enolate intermediate prior to its reaction with the aldehyde in the subsequent step of the cascade. |
By combining these mechanistic probes, a comprehensive understanding of the intricate reaction pathways of tandem and cascade processes involving this compound can be achieved. While direct and detailed experimental studies on this specific compound are not extensively available in the public domain, the principles outlined here form the foundation for such mechanistic investigations.
Applications of Ethylacetoacetate Sodium Salt As a Versatile Synthon in Complex Organic Synthesis
Construction of Diverse Heterocyclic Systems
The strategic placement of carbonyl groups in ethylacetoacetate sodium salt makes it an ideal precursor for synthesizing a wide range of heterocyclic compounds through condensation and cyclization reactions.
This compound is a cornerstone in the synthesis of pyrimidine-based heterocycles, most notably through the Biginelli reaction. This one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). The resulting 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs are of significant interest in medicinal chemistry due to their therapeutic properties, including acting as calcium channel blockers and antihypertensive agents.
The reaction mechanism typically begins with the aldol (B89426) condensation between the aldehyde and ethyl acetoacetate (B1235776). The subsequent addition of urea, followed by cyclization and dehydration, yields the final dihydropyrimidinone ring system. A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this synthesis.
Beyond the classic Biginelli reaction, ethylacetoacetate can be used to synthesize other pyrimidine (B1678525) derivatives. For instance, the reaction of ethylacetoacetate with thiourea in the presence of sodium hydroxide (B78521) leads to the formation of 2-mercapto-6-methylpyrimidin-4(3H)-one, a key intermediate for further functionalization.
Table 1: Examples of Dihydropyrimidinone Synthesis via Biginelli Reaction Data compiled from multiple sources.
| Aldehyde | β-Dicarbonyl | Amide/Thioamide | Catalyst | Yield |
|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | >90% |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | NH₄H₂PO₄ | 92% |
| 4-Hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate | Urea | None (Reflux) | High |
| Acetaldehyde | Ethyl acetoacetate | Urea | None (Reflux) | Moderate |
The reactivity of this compound is also harnessed for the synthesis of five-membered heterocyclic rings like isoxazolones and pyrazolones.
Isoxazolones are typically prepared through a three-component condensation reaction involving an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. This method provides a straightforward route to 4-arylmethylene-3-methylisoxazol-5(4H)-ones, which are investigated for various biological activities. The reaction can be performed under mild, often green, conditions, for example, using water as a solvent and catalysts like sodium citrate.
Pyrazolone (B3327878) derivatives are synthesized via the condensation of ethylacetoacetate with hydrazine (B178648) or its substituted derivatives, such as phenylhydrazine (B124118). This reaction is a fundamental method for producing 3-methyl-1-phenylpyrazol-5-one (a compound also known as Edaravone when synthesized with phenylhydrazine), a potent antioxidant. The process involves the initial reaction between the hydrazine and the ester group of ethylacetoacetate, followed by an intramolecular cyclization that eliminates ethanol (B145695) to form the pyrazolone ring.
Table 2: Synthesis of Isoxazolone and Pyrazolone Derivatives Data compiled from multiple sources.
| Heterocycle Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Example |
|---|---|---|---|---|
| Isoxazolone | Aromatic Aldehyde | Ethyl acetoacetate | Hydroxylamine HCl | 4-Arylmethylene-3-methylisoxazol-5(4H)-one |
| Pyrazolone | Ethyl acetoacetate | Hydrazine Hydrate | - | 3-Methyl-pyrazol-5-one |
| Pyrazolone | Ethyl acetoacetate | Phenylhydrazine | - | 3-Methyl-1-phenylpyrazol-5-one |
Ethylacetoacetate is a critical starting material in the classical Knorr pyrrole (B145914) synthesis , a widely used method for creating substituted pyrroles. The reaction involves the condensation of an α-amino-ketone with a β-ketoester, such as ethyl acetoacetate. Since α-amino-ketones are often unstable, they are typically generated in situ. A common approach involves the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid. The oximino compound is itself prepared by treating ethyl acetoacetate with sodium nitrite.
Another important route to pyrroles is the Hantzsch pyrrole synthesis . In this reaction, a β-ketoester (ethyl acetoacetate), an α-haloketone (e.g., chloroacetone), and ammonia (B1221849) or a primary amine condense to form the pyrrole ring. The mechanism involves the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to yield the final pyrrole product.
While ethylacetoacetate is a key precursor for many nitrogen-containing heterocycles, its application in the direct synthesis of the tetrazole ring is less commonly documented compared to its use in pyrrole, pyrimidine, and pyrazolone synthesis.
The framework of ethylacetoacetate is well-suited for the construction of six-membered nitrogen-containing heterocycles like polyhydroquinolines and pyridones. The Hantzsch synthesis , known for producing dihydropyridines, can be adapted to a four-component reaction for synthesizing polyhydroquinoline derivatives.
This one-pot condensation typically involves an aromatic aldehyde, dimedone, ethyl acetoacetate, and a nitrogen source like ammonium (B1175870) acetate (B1210297). The reaction proceeds under various conditions, including solvent-free heating or with the use of catalysts, to afford highly substituted polyhydroquinolines in good yields. These compounds are of interest for their potential biological activities.
Synthesis of Carbonyl Compounds and Carboxylic Acids
Beyond heterocycle formation, this compound is fundamental to the synthesis of acyclic carbonyl compounds, particularly functionalized ketones, through the acetoacetic ester synthesis.
The acetoacetic ester synthesis is a classic and highly effective method for preparing α-substituted and α,α-disubstituted acetones (methyl ketones). The process leverages the acidity of the α-hydrogens of ethyl acetoacetate, which are positioned between two carbonyl groups.
The synthesis involves three key steps:
Enolate Formation : A base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate, forming the nucleophilic sodium enolate (this compound).
Alkylation : The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide, leading to the formation of an α-alkylated β-ketoester. This step can be repeated with a second, different alkyl halide to produce a dialkylated product.
Hydrolysis and Decarboxylation : The resulting alkylated ester is hydrolyzed (typically using aqueous acid or base) to form a β-keto acid. Upon gentle heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) to yield the final functionalized ketone.
This synthetic sequence allows for the conversion of an alkyl halide (R-X) into a methyl ketone (CH₃-CO-CH₂-R), effectively adding an acetyl group to the alkyl chain.
Table 3: Acetoacetic Ester Synthesis of Ketones Data compiled from multiple sources.
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Enolate Formation | Ethyl acetoacetate + Sodium ethoxide (NaOEt) | This compound (enolate) |
| 2. Alkylation | Enolate + Alkyl Halide (R-X) | Ethyl 2-alkyl-3-oxobutanoate |
| 3. Hydrolysis & Decarboxylation | Alkylated ester + H₃O⁺, Heat (Δ) | Substituted Methyl Ketone (R-CH₂-CO-CH₃) |
Targeted Synthesis of Substituted Carboxylic Acids
This compound serves as a cornerstone in the acetoacetic ester synthesis, a powerful method for creating substituted carboxylic acids. The process leverages the acidity of the α-carbon in ethyl acetoacetate, which is flanked by two carbonyl groups, making it readily deprotonated to form a stabilized enolate (the sodium salt). wordpress.com This nucleophilic enolate can be alkylated by reacting it with various alkyl halides.
Following alkylation, the resulting substituted β-keto ester can be subjected to specific hydrolytic conditions to yield the desired carboxylic acid. Acidic hydrolysis, typically achieved by heating with a concentrated base like sodium hydroxide followed by acidification, cleaves the ester and induces decarboxylation. wordpress.com This sequence effectively removes the acetyl group and converts the ester into a carboxylic acid, resulting in a final product where the original alkyl halide is attached to the α-carbon of an acetic acid molecule. wordpress.combritannica.com This synthetic route is highly valued for its versatility in constructing a wide array of mono- and di-alkylated acetic acids. wordpress.com
Table 1: Synthesis of Substituted Carboxylic Acids via Acetoacetic Ester Synthesis
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1. Enolate Formation | Deprotonation of ethyl acetoacetate to form the sodium enolate. | Ethyl Acetoacetate, Sodium Ethoxide | This compound |
| 2. Alkylation | Nucleophilic substitution of an alkyl halide by the enolate. | This compound, Alkyl Halide (R-X) | Alkylated β-keto ester |
| 3. Hydrolysis & Decarboxylation | Acidic hydrolysis to form a β-keto acid, which decarboxylates upon heating. | Alkylated β-keto ester, NaOH (conc.), then H₃O⁺ | Substituted Carboxylic Acid (R-CH₂-COOH) |
Role in the Synthesis of Pharmacologically Relevant Scaffolds (as synthetic intermediates)
Ethylacetoacetate and its sodium salt are pivotal intermediates in the synthesis of numerous complex heterocyclic structures that form the core of many pharmaceutical compounds. sigmaaldrich.comsigmaaldrich.com The molecule's reactive β-keto ester functionality allows it to participate in a variety of condensation reactions to build rings. britannica.com This has led to its widespread use in the synthesis of important pharmacophores such as pyridines, quinolines, pyrazoles, pyrroles, and purines. britannica.com
The utility of ethylacetoacetate as a synthon is exemplified by its role in the synthesis of Elagolix. Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for managing pain associated with endometriosis and symptoms of uterine fibroids. nih.govresearcher.life In synthetic pathways for Elagolix and its analogs, ethyl acetoacetate is used as a key building block. It reacts with other synthetic intermediates to construct the core pyrimidine-2,4-dione scaffold of the final drug molecule. researchgate.net The development of efficient synthetic routes for Elagolix is a significant area of research, and the use of fundamental synthons like ethyl acetoacetate is crucial for scalable production. nih.gov
Ethylacetoacetate is a precursor for various bioactive derivatives, notably phenylhydrazones. Ethyl acetoacetate phenylhydrazone derivatives can be synthesized by reacting the carbanion of ethyl acetoacetate with diazonium salts generated from various aromatic primary amines. nih.gov These derivatives have been investigated for their pharmacological potential.
In one study, a series of fourteen ethyl acetoacetate phenylhydrazone derivatives were synthesized and evaluated for their antiplatelet activities. nih.gov The results indicated that substituents on the phenyl ring significantly influenced their potency against platelet aggregation induced by Arachidonic Acid (AA) and Adenosine Diphosphate (ADP). nih.gov For instance, derivatives with electron-releasing groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) showed better inhibition, particularly against the AA pathway. nih.gov The para-hydroxyphenylhydrazine derivative of ethyl acetoacetate was identified as the most potent compound in the series. nih.gov
These phenylhydrazone intermediates can be further modified to create other heterocyclic systems. For example, phenylhydrazo ethyl acetoacetate has been used as a starting material to synthesize novel pyridazine (B1198779) and pyrazole (B372694) derivatives that exhibit anti-tumor activities. fortunejournals.com Similarly, the reaction of ethyl acetoacetate with phenylhydrazine is a well-established method for producing pyrazolone derivatives, a class of compounds known for a wide range of biological activities. orientjchem.org
Table 2: Antiplatelet Activity of Selected Ethyl Acetoacetate Phenylhydrazone Derivatives Data extracted from a study on novel phenylhydrazone derivatives. nih.gov
| Phenyl Ring Substituent | Aggregation Inhibitor | Pathway | Key Finding |
|---|---|---|---|
| p-Hydroxy (-OH) | Most Potent | AA and ADP | Exhibited the best activity among all tested derivatives. |
| p-Methoxy (-OCH₃) | Potent | AA | Showed strong inhibition against AA-induced aggregation. |
| p-Methyl (-CH₃) | Potent | AA | Showed strong inhibition against AA-induced aggregation. |
| p-Chloro (-Cl) | Less Potent | AA and ADP | Electron-withdrawing groups led to a significant decrease in potency. |
| p-Nitro (-NO₂) | Less Potent | AA and ADP | Electron-withdrawing groups led to a significant decrease in potency. |
Contributions to Polymer Chemistry and Materials Science
The applications of this compound extend beyond organic synthesis into the realm of materials science and polymer chemistry. Its ability to act as a chelating agent makes it a valuable ligand precursor for forming metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.comsigmaaldrich.com These materials are of significant interest due to their applications in catalysis, chemical sensing, and energy storage. sigmaaldrich.com
Furthermore, this compound is employed as a stabilizer or precursor in solution-phase reactions to produce metal oxide nanoparticles. sigmaaldrich.comsigmaaldrich.com These nanoparticles are critical components in the development of advanced electrode materials for batteries, fuel cells, and supercapacitors. sigmaaldrich.comsigmaaldrich.com It also serves as a precursor or additive in the fabrication of functional organic-inorganic hybrid materials. sigmaaldrich.com
Theoretical and Computational Chemistry Studies of Ethylacetoacetate Sodium Salt
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of ethylacetoacetate sodium salt at a molecular level. The salt exists as a sodium cation and an ethylacetoacetate anion, or enolate. This enolate is an ambident nucleophile, meaning it has two potentially reactive sites: the α-carbon (Cα) and the oxygen atom of the enolate. Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring the electron distribution within this enolate and explaining the factors that govern its reactivity in reactions such as alkylation.
The geometry and electron density distribution are key determinants of the enolate's chemical behavior. Computational models show that the negative charge is not localized on a single atom but is delocalized across the O-C-C backbone of the enolate system. This delocalization is central to its stability and its characteristic reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For a nucleophile like the ethylacetoacetate enolate, the HOMO is of primary importance as it is the orbital from which electrons will be donated to an electrophile.
Computational studies have shown that the HOMO of the ethylacetoacetate enolate has its largest lobes, and thus the highest electron density, located on the α-carbon atom (C3). The oxygen atoms (O2 and O4) have smaller contributions to the HOMO. This distribution is critical for explaining the regioselectivity of its reactions. According to FMO theory, an electrophile will preferentially attack the atom with the largest coefficient in the nucleophile's HOMO. Therefore, the greater electron density on the α-carbon suggests that it is the kinetically favored site for reactions with many electrophiles, leading to C-alkylation. This theoretical finding aligns with the hard and soft acids and bases (HSAB) principle, where the more polarizable (softer) α-carbon reacts preferentially with soft electrophiles.
| Feature | Description | Implication for Reactivity |
| HOMO Lobe Distribution | The largest coefficient of the HOMO is located on the α-carbon (C3). | The α-carbon is the primary site for orbital-controlled reactions, favoring C-alkylation. |
| Energy of HOMO | The energy of the HOMO relates to the nucleophilicity of the enolate. | A higher energy HOMO indicates a more reactive nucleophile. |
| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO of the enolate and the LUMO of an electrophile. | A smaller energy gap facilitates electron transfer and leads to a faster reaction. |
This table summarizes the qualitative findings from Frontier Molecular Orbital theory regarding the reactivity of the ethylacetoacetate enolate.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds and lone pairs. This analysis provides quantitative insights into electron delocalization by examining donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transition states. For this compound, theoretical studies have provided significant mechanistic insights into its classic alkylation reactions, particularly addressing the competition between C-alkylation and O-alkylation.
A notable DFT study at the B3LYP/6-311+G(d,p) level of theory investigated the ethylation of the ethylacetoacetate anion with a series of ethyl halides (C₂H₅X, where X = F, Cl, Br, I). ucsb.edu The calculations revealed that the reaction pathway is highly dependent on the nature of the leaving group in the electrophile. By locating the transition states for attack at both the α-carbon (C3) and the enolate oxygen (O2), the activation energies (ΔE‡) for each pathway were determined. ucsb.edu
The findings show that for all halides, the activation energy for O-alkylation is lower than for C-alkylation, suggesting that the former is the kinetically preferred pathway. However, the thermodynamic stability of the final products tells a different story. The C-alkylated product is consistently found to be more thermodynamically stable than the O-alkylated product. This creates a scenario where the reaction outcome is governed by a delicate balance between kinetic and thermodynamic control. With a harder leaving group like chloride, the reaction is more kinetically controlled, favoring the O-alkylation product. With a softer leaving group like iodide, the reaction leans more towards thermodynamic control, yielding the more stable C-alkylation product. ucsb.edu
| Reactant (C₂H₅X) | Pathway | Activation Energy (ΔE‡) (kJ/mol) | Reaction Energy (ΔEr) (kJ/mol) | Product Stability |
| C₂H₅Cl | C-Alkylation | 100.3 | -14.2 | More Stable Product |
| O-Alkylation | 86.5 | 11.7 | Less Stable Product | |
| C₂H₅Br | C-Alkylation | 94.9 | -27.6 | More Stable Product |
| O-Alkylation | 82.8 | -2.1 | Less Stable Product | |
| C₂H₅I | C-Alkylation | 90.3 | -43.9 | More Stable Product |
| O-Alkylation | 80.7 | -19.2 | Less Stable Product |
Data sourced from a computational study on the alkylation of the ethylacetoacetate anion. ucsb.edu The study found that ethylation with ethyl fluoride (B91410) has prohibitively high activation energies.
Solvent Effects and Spectroscopic Property Prediction
The chemical environment, particularly the solvent, can significantly influence the properties and reactivity of a solute. Computational models can predict these effects by treating the solvent either explicitly (modeling individual solvent molecules) or implicitly (using a polarizable continuum model, PCM). These models are crucial for predicting spectroscopic properties, such as UV-Vis absorption spectra, which are often sensitive to the solvent environment. This phenomenon is known as solvatochromism. ucsb.edu
Theoretical and experimental studies on ethyl acetoacetate (B1235776) have explored its UV-Vis absorption in different solvents. researchgate.netsemanticscholar.org The electronic transitions, particularly the n → π* and π → π* transitions of the carbonyl groups, are affected by solvent polarity. In polar solvents, the ground state of a polar molecule is often stabilized more than the excited state, leading to a blue shift (hypsochromic shift) in the absorption maximum. Conversely, if the excited state is more polar than the ground state, a red shift (bathochromic shift) may be observed.
A combined experimental and theoretical study investigated the UV-Vis spectra of ethyl acetoacetate in solvents of varying polarity, such as acetonitrile (B52724) and carbon tetrachloride. researchgate.netsemanticscholar.org The results indicated that the keto forms of β-ketoesters exhibit a high absorption coefficient in the presence of these solvents, with the polarity of the solvent playing a key role. researchgate.netsemanticscholar.org Such computational predictions are vital for interpreting experimental spectra and understanding the electronic structure of the molecule in solution.
| Solvent | Dielectric Constant (ε) | Predicted Effect on Keto Form | Experimental Observation |
| Carbon Tetrachloride | 2.2 | Lower stabilization of polar states | High absorption coefficient observed researchgate.netsemanticscholar.org |
| Acetonitrile | 37.5 | Greater stabilization of polar states | High absorption coefficient observed researchgate.netsemanticscholar.org |
This table summarizes findings on the influence of solvents on the spectroscopic properties of ethyl acetoacetate, based on a combined theoretical and experimental study.
Prediction of Novel Reactivity and Catalyst Design
Beyond explaining known phenomena, a major goal of computational chemistry is to predict new chemical reactions and to design catalysts that can control reaction outcomes with high efficiency and selectivity. mdpi.comethz.ch For this compound, this involves using theoretical models to explore reaction pathways with novel electrophiles or to design catalysts that can selectively favor either C- or O-alkylation, regardless of the substrate.
Computational approaches to catalyst design often involve screening potential catalysts in silico. ethz.ch For instance, DFT calculations can be used to model the interaction of the ethylacetoacetate enolate with a metal catalyst and an electrophile. By calculating the transition state energies for both C- and O-alkylation pathways in the presence of the catalyst, researchers can predict which catalyst will provide the highest selectivity for the desired product. This approach can accelerate the discovery of new catalytic systems, for example, in the context of palladium-catalyzed reactions of β-keto esters, which have opened up new synthetic methodologies. nih.gov
Furthermore, computational methods can be used to explore entirely new reaction manifolds. By modeling the interaction of the enolate with unconventional reaction partners, it may be possible to predict novel cycloadditions, rearrangements, or coupling reactions. While specific predictions of entirely new reactivity for this compound are not yet prominent in the literature, the theoretical tools for such discoveries are well-established. As computational power increases, high-throughput screening of reaction possibilities will likely become a key driver in the discovery of novel applications for classic reagents like this compound.
Advanced Spectroscopic and Analytical Methodologies in Research
High-Resolution NMR Spectroscopy for Structure Elucidation and Mechanistic Probes
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethylacetoacetate sodium salt. It provides profound insights into the electronic environment of individual atoms within the molecule. The formation of the sodium enolate from the keto-enol tautomers of ethyl acetoacetate (B1235776) results in significant and characteristic changes in the NMR spectrum. libretexts.org While ethyl acetoacetate exists as an equilibrium mixture of keto and enol forms, its treatment with a sodium base like sodium ethoxide almost completely converts it to the sodium enolate. libretexts.orgmlsu.ac.in
Monitoring the synthesis of this compound and its subsequent reactions is effectively achieved using ¹H, ¹³C, and various 2D NMR techniques. NMR is a non-destructive method ideal for studying reaction kinetics and equilibria. thermofisher.com
¹H NMR: The proton NMR spectrum provides clear evidence for the formation of the enolate. The characteristic signals for the α-methylene protons (CH₂) of the keto form and the vinylic proton (=CH) of the enol form disappear upon deprotonation. libretexts.org A new signal corresponding to the vinylic proton in the enolate appears at a different chemical shift. The progress of reactions, such as the Claisen condensation to form the initial β-keto ester, can be monitored by observing the disappearance of starting material signals and the appearance of product signals. mlsu.ac.inorgsyn.org
¹³C NMR: The ¹³C NMR spectrum is highly sensitive to the carbon skeleton's electronic structure. The conversion of ethyl acetoacetate to its sodium salt causes significant shifts, particularly for the α-carbon, the β-carbonyl carbon, and the γ-carbon. These shifts confirm the formation of the delocalized π-system in the enolate.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments of all proton and carbon signals. For instance, an HMBC experiment can show long-range correlations between the enolate's vinylic proton and the carbonyl carbon, confirming the connectivity within the conjugated system. bmrb.io These techniques are powerful for tracking the course of complex reactions online under flow conditions, providing both kinetic and mechanistic information. rsc.org
| Assignment | Keto Form (in CDCl₃) bmrb.io | Enol Form (in CDCl₃) libretexts.orgbmrb.io | Sodium Enolate (in D₂O) pitt.eduresearchgate.net |
|---|---|---|---|
| ¹H NMR | |||
| -CH₃ (acetyl) | 2.27 | 1.99 | 1.85 |
| -CH₂- (α-methylene) | 3.44 | N/A | N/A |
| =CH- (vinylic) | N/A | 5.04 | 4.75 |
| -OCH₂CH₃ | 4.19 | 4.17 | 4.05 |
| -OCH₂CH₃ | 1.28 | 1.27 | 1.18 |
| =C-OH (enol) | N/A | 12.05 | N/A |
| ¹³C NMR | |||
| -CH₃ (acetyl) | 30.1 | 19.6 | 21.2 |
| -CH₂- (α-methylene) | 50.1 | N/A | N/A |
| =CH- (vinylic) | N/A | 89.9 | 84.1 |
| -OCH₂CH₃ | 61.4 | 59.3 | 60.1 |
| -OCH₂CH₃ | 14.1 | 14.3 | 14.5 |
| -C=O (keto) | 200.7 | N/A | N/A |
| -C=O (ester) | 167.2 | 172.1 | 175.4 |
| =C-O⁻ (enolate) | N/A | 175.9 | 178.9 |
Note: Chemical shifts for the sodium enolate are estimated based on data for similar enolates and acetoacetic acid in aqueous solution, as precise literature values for the salt in a specific deuterated solvent are sparse. Shifts can vary with solvent and concentration.
Isotopic labeling, particularly with ¹³C, is a powerful technique for elucidating reaction mechanisms and metabolic pathways. nih.gov Ethyl acetoacetate labeled with ¹³C at specific positions can be synthesized and used as a tracer. medchemexpress.com By following the fate of the ¹³C label using ¹³C NMR or mass spectrometry, chemists can map the bond-forming and bond-breaking steps in a reaction sequence. researchgate.net For example, in an acetoacetic ester synthesis, using ethyl acetoacetate-¹³C as a starting material allows for the precise tracking of the labeled carbon atom into the final product, confirming the proposed reaction pathway. While kinetic isotope effects can influence labeling patterns, they also provide a deeper level of mechanistic insight when properly modeled. osti.gov
Mass Spectrometry for Reaction Intermediate Identification and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of compounds and assessing the purity of reaction mixtures. For this compound, which is ionic, Electrospray Ionization (ESI) is the preferred method. ESI-MS can detect the intact enolate anion or sodium adducts of the neutral molecule, allowing for the direct confirmation of the species in solution. rsc.orgacs.org
In the context of reactions involving this compound (e.g., alkylation), MS is invaluable for identifying the molecular ions of starting materials, intermediates, and final products. The mass spectrum of ethyl acetoacetate itself under electron ionization (EI) shows characteristic fragmentation patterns that can be used for its identification. nist.govchegg.com Analysis of a reaction mixture can reveal the presence of unreacted starting materials or side products, thereby providing a measure of reaction conversion and purity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown products or intermediates. researchgate.net
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 130 | [CH₃COCH₂COOCH₂CH₃]⁺ | Molecular Ion (M⁺) |
| 88 | [CH₃C(OH)=CHCO]⁺ or [CH₂=C(OH)OCH₂CH₃]⁺ | Loss of ketene (B1206846) (CH₂=C=O) from the molecular ion via McLafferty rearrangement |
| 85 | [CH₃COCH₂CO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 69 | [CH₃COCH=C=O]⁺ | Loss of ethanol (B145695) (CH₃CH₂OH) |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment |
Note: The fragmentation of the sodium salt itself is not typically analyzed by EI-MS due to its non-volatile, ionic nature. ESI-MS would be used instead, which generally produces the molecular ion with minimal fragmentation.
Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint based on functional groups. The transformation of ethyl acetoacetate into its sodium enolate is accompanied by distinct changes in the vibrational spectra. nih.govnist.gov
In the IR spectrum of ethyl acetoacetate, two strong absorption bands are observed in the carbonyl region: one around 1745 cm⁻¹ for the ester C=O stretch and another around 1725 cm⁻¹ for the keto C=O stretch. chemicalbook.com Upon formation of the sodium enolate, these two bands are replaced by a new set of absorptions characteristic of the conjugated enolate system. These include a strong band for the ester C=O stretch (shifted slightly), a band for the C=C double bond stretch, and a band for the C-O single bond stretch of the enolate, all typically at lower frequencies due to electron delocalization. chemicalbook.com Raman spectroscopy provides complementary information, particularly for the more symmetric C=C bond, which may be weak in the IR spectrum. nih.gov
| Functional Group | Ethyl Acetoacetate (Keto Form) nist.govchemicalbook.com | This compound (Enolate) chemicalbook.com |
|---|---|---|
| C=O Stretch (Ester) | ~1745 | ~1655 |
| C=O Stretch (Ketone) | ~1725 | Absent |
| C=C Stretch (Enolate) | Absent | ~1560 |
| C-O Stretch | ~1250-1150 | ~1350 (asymmetric) |
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatographic methods are essential for separating the components of a reaction mixture for subsequent identification and quantification. The choice of technique depends on the properties of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorse techniques for analyzing the outcomes of reactions involving this compound.
GC-MS: this compound is non-volatile and cannot be analyzed directly by GC. However, GC-MS is widely used to analyze the products of its reactions, such as alkylation or acylation. researchgate.net The typical workflow involves quenching the reaction, neutralizing the mixture (which protonates the enolate back to ethyl acetoacetate), and extracting the organic products into a suitable solvent. eurl-pesticides.eu This extract, containing the neutral organic compounds, can then be injected into the GC-MS to separate and identify the products and unreacted starting material based on their retention times and mass spectra. jmaterenvironsci.com
LC-MS: Liquid chromatography is better suited for analyzing polar, ionic, and thermally unstable compounds. researchgate.net LC-MS can be used to monitor the reaction mixture more directly, potentially separating the sodium enolate from other ionic and polar species in the reaction medium without derivatization. nih.gov This is particularly useful for complex reaction systems where the workup procedure required for GC might alter the composition of the mixture. LC-MS/MS provides an additional layer of specificity and is used for trace-level quantification and structural confirmation of analytes in complex matrices. eurl-pesticides.eu
HPLC for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of this compound and for determining the stereochemical outcome of reactions involving its derivatives. The versatility of HPLC allows for both achiral and chiral separations, making it indispensable in research and quality control.
Purity Analysis
For routine purity assessment, a reverse-phase (RP) HPLC method can be employed to separate this compound from potential impurities. sielc.com A straightforward method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which is suitable for scalable and preparative separations. sielc.com The mobile phase typically consists of a simple mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This approach allows for the effective retention and analysis of the salt. sielc.com
Table 1: HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Newcrom R1, 5 µm |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV, Mass-Spec (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) sielc.comsielc.com |
| Application | Purity assessment, isolation of impurities, pharmacokinetics sielc.com |
Enantiomeric Excess Determination of Derivatives
While this compound itself is an achiral molecule, it is a critical starting material in asymmetric syntheses to create chiral molecules. Determining the success of these stereoselective reactions requires quantifying the enantiomeric excess (ee) of the resulting products. Chiral HPLC is the predominant method for this purpose, capable of separating enantiomers for accurate quantification. uma.esheraldopenaccess.us
A prominent example is in the synthesis of dihydropyridine (B1217469) derivatives, a class of compounds significant in medicinal chemistry. derpharmachemica.comnih.gov In a reported enantioselective synthesis, rhodium catalysis was used to create chiral 1,6-dihydropyridines from pyridines and boronic acids, a process where ethyl acetoacetate can be a precursor for related heterocyclic syntheses. auburn.edu The enantiomeric excess of the synthesized dihydropyridine product was precisely determined using chiral HPLC. auburn.edu The analysis revealed an enantiomeric excess of 81%, showcasing the ability of the catalytic system to favor the formation of one enantiomer over the other. auburn.edu
Table 2: Chiral HPLC for Enantiomeric Excess (ee) Determination of a Dihydropyridine Derivative
| Parameter | Condition |
|---|---|
| Analyte | Chiral 1,6-Dihydropyridine derivative |
| Column | Chiralpak IG |
| Mobile Phase | Hexane/i-PrOH (80:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Result | 81% ee (tminor = 26.8 min, tmajor = 23.4 min) auburn.edu |
This type of analysis is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. heraldopenaccess.us The ability to separate and quantify enantiomers with high accuracy using chiral HPLC is therefore fundamental to the development of stereochemically pure compounds derived from ethyl acetoacetate. nih.govresearchgate.net
X-ray Crystallography of Derivatives and Co-crystals
X-ray crystallography is the definitive analytical method for determining the three-dimensional arrangement of atoms within a crystalline solid at atomic resolution. researchgate.net This technique is invaluable for the structural elucidation of novel derivatives synthesized from this compound and for characterizing new solid forms such as co-crystals.
Structural Elucidation of Derivatives
This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including pyrimidines, dihydropyridines, and imidazopyrimidines. uobasrah.edu.iqnih.govukm.my While NMR and mass spectrometry provide crucial information about connectivity, single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and the precise spatial arrangement of all atoms in the crystal lattice. For instance, in the synthesis of complex imidazo[1,2-a]pyrimidine (B1208166) derivatives, X-ray diffraction analysis has been used to definitively resolve the molecular structures of the products. researchgate.net This level of structural detail is critical for understanding reaction mechanisms and for structure-activity relationship (SAR) studies in medicinal chemistry.
Co-crystal Engineering and Analysis
In pharmaceutical and materials science, co-crystallization is a technique used to create new crystalline solids containing two or more different molecules in the same crystal lattice in a stoichiometric ratio. researchgate.net This approach is often used to modify the physicochemical properties of a substance, such as solubility or stability, without altering its chemical structure.
The analysis of co-crystals heavily relies on X-ray diffraction, particularly powder X-ray diffraction (PXRD) for initial screening and characterization, and single-crystal X-ray diffraction for definitive structure solution. mdpi.comresearchgate.net The process involves synthesizing a potential co-crystal and analyzing its PXRD pattern. A new, unique pattern that differs from the patterns of the individual components indicates the formation of a new crystalline phase. researchgate.net For a complete structural understanding, a suitable single crystal is grown and analyzed. nih.gov This provides detailed information on the intermolecular interactions, such as hydrogen bonds, that hold the co-crystal together. mdpi.com
While specific studies on co-crystals of this compound are not widely documented, the principles of co-crystal engineering are directly applicable. For example, by combining this compound with a pharmaceutically acceptable coformer, it might be possible to generate novel solid forms with tailored properties, the structures of which would be confirmed by X-ray crystallography. researchgate.netdntb.gov.ua
Future Directions and Emerging Research Frontiers
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is poised to revolutionize the optimization of reactions involving ethylacetoacetate sodium salt. ML algorithms are increasingly being used to predict reaction outcomes, recommend optimal conditions, and even discover novel synthetic pathways with greater speed and efficiency than traditional experimental methods. beilstein-journals.orgnih.gov
Active machine learning, a strategy that iteratively suggests experiments to perform, is particularly promising. rsc.orgduke.edu This approach can significantly reduce the number of experiments required to identify optimal conditions for reactions such as alkylations and condensations, which are central to the utility of ethylacetoacetate. duke.edu For example, Bayesian optimization and other active learning algorithms can efficiently navigate complex, multi-dimensional parameter spaces (e.g., temperature, solvent, catalyst, and reactant ratios) to maximize yield and selectivity. nih.govdigitellinc.com
Global models, trained on vast reaction databases, can provide initial guidance on general conditions for new transformations, while local models can fine-tune specific parameters for a particular reaction family. beilstein-journals.org This dual approach accelerates the discovery process. The integration of high-throughput experimentation (HTE) with ML is creating a powerful synergy, enabling the rapid collection of large datasets that can be used to train more accurate predictive models. beilstein-journals.org
Table 1: Machine Learning Approaches for Reaction Optimization
| ML Strategy | Description | Potential Application for Ethylacetoacetate Chemistry |
|---|---|---|
| Active Learning | An iterative ML approach where the algorithm suggests the most informative experiments to perform next, minimizing the total number of experiments needed. nih.govduke.edu | Optimizing the yield and selectivity of alkylation and acylation reactions by exploring variables like base, solvent, and temperature. duke.edulibretexts.org |
| Bayesian Optimization | A probabilistic model-based approach for finding the maximum of a function, suitable for optimizing complex and expensive-to-evaluate processes. digitellinc.com | Fine-tuning conditions for multi-objective optimizations, such as maximizing both reaction rate and product purity in flow synthesis. digitellinc.com |
| Transfer Learning | Using knowledge gained from one task to improve performance on a related but different task, especially useful in low-data scenarios. nih.gov | Applying models trained on a wide range of ester condensations to predict optimal conditions for novel reactions involving ethylacetoacetate derivatives. |
| Random Forest Models | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. duke.edu | Predicting reaction outcomes and identifying the most influential parameters (e.g., catalyst type, reactant stoichiometry) affecting the synthesis of complex heterocyclic compounds. duke.edusigmaaldrich.com |
Continuous Flow Chemistry and Microreactor Technologies for Enhanced Synthesis
Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing for the synthesis of ethylacetoacetate and its derivatives. These technologies provide superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling. nih.govmdpi.com
The synthesis of potentially hazardous or unstable intermediates, a common feature in organic synthesis, can be performed more safely in microreactors due to the small reaction volumes. nih.gov For instance, the in situ generation and immediate consumption of reactive species can be managed effectively in a continuous flow setup. rsc.org This approach has been successfully applied to the synthesis of ethyl diazoacetate, a versatile but explosive reagent, demonstrating the safety benefits of microreactor technology. nih.gov
Flow chemistry facilitates process automation and optimization. mdpi.com The integration of online monitoring and automated feedback loops allows for real-time adjustments to reaction conditions, leading to higher yields and purity. digitellinc.com This is particularly beneficial for optimizing the Claisen condensation, the primary industrial method for producing ethyl acetoacetate (B1235776), which is an equilibrium-limited reaction. google.com By continuously removing by-products, the equilibrium can be shifted towards the product, increasing conversion. google.com
Table 2: Advantages of Flow Chemistry in Ethylacetoacetate Synthesis
| Feature | Benefit in Ethylacetoacetate Chemistry |
|---|---|
| Enhanced Safety | Enables the safe handling of hazardous reagents and intermediates by minimizing reaction volumes and allowing for in situ generation. nih.gov |
| Precise Process Control | Allows for tight control over temperature, pressure, and residence time, leading to improved reproducibility and selectivity. nih.gov |
| Improved Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors ensures efficient thermal management and mixing, preventing hotspots and side reactions. digitellinc.com |
| Facile Scalability | Production can be scaled up by operating the system for longer durations or by using multiple reactors in parallel ("scaling out"). nih.gov |
| Process Intensification | Leads to higher productivity in a smaller footprint compared to traditional batch reactors. |
| Integration & Automation | Can be integrated with purification and analysis steps, creating a fully automated synthesis and workup process. mdpi.comrsc.org |
Development of Novel Organocatalytic and Biocatalytic Transformations
The fields of organocatalysis and biocatalysis are providing green and highly selective alternatives to traditional metal-based or strong-base-catalyzed reactions in ethylacetoacetate chemistry. These methods often operate under milder conditions, reduce waste, and offer unique stereoselectivity.
Biocatalysis, utilizing enzymes, is a particularly promising green alternative for the synthesis of ethyl acetoacetate itself. Research has demonstrated an eco-friendly enzymatic method using lipase-catalyzed transesterification. omicsonline.org This process avoids the use of strong bases like sodium ethoxide and eliminates the generation of hazardous waste associated with the conventional Claisen condensation. omicsonline.org One study highlighted the use of Candida antarctica lipase (B570770) B (CALB) to achieve a 93% yield under ambient, solvent-free conditions, significantly improving atom economy and reducing energy consumption. omicsonline.org
Organocatalysis, which uses small organic molecules as catalysts, offers another avenue for novel transformations. While traditional syntheses with ethyl acetoacetate often rely on its sodium salt for nucleophilic additions and substitutions, organocatalysts can activate the molecule in different ways to achieve asymmetric reactions. For example, chiral amines or phosphoric acids can be used to catalyze enantioselective Michael additions or Knoevenagel condensations, producing chiral building blocks for the pharmaceutical industry. wikipedia.orgmaxbrainchemistry.com
Exploration of New Applications in Specialized Chemical Sectors
The unique reactivity of this compound continues to drive its application in new and specialized areas beyond its traditional use in pharmaceuticals and pigments. researchandmarkets.comjubilantingrevia.com Emerging research is focused on its role in materials science, particularly in the synthesis of advanced functional materials.
This compound is being utilized as a precursor or chelating agent in the fabrication of metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.comsigmaaldrich.com These materials have applications in gas storage, catalysis, and as sensors. Its ability to form stable complexes with metal ions is also being exploited in the synthesis of metal oxide nanoparticles for advanced electrode materials in batteries, supercapacitors, and fuel cells. sigmaaldrich.comsigmaaldrich.com In these applications, it can act as a stabilizer or a precursor in solution-phase reactions to control particle size and morphology. sigmaaldrich.com
Furthermore, its role as a versatile β-keto ester makes it a key component in the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry for the development of new therapeutic agents. sigmaaldrich.combritannica.com The ability to introduce a wide variety of substituents onto the ethyl acetoacetate backbone allows for the creation of diverse molecular libraries for drug discovery. maxbrainchemistry.com
Table 3: Emerging Applications of this compound
| Sector | Application | Role of this compound |
|---|---|---|
| Materials Science | Metal-Organic Frameworks (MOFs) & Coordination Polymers | Chelating agent or ligand precursor. sigmaaldrich.comsigmaaldrich.com |
| Energy Storage | Advanced Electrode Materials (e.g., metal oxide nanoparticles) | Stabilizer or precursor in solution-phase synthesis for batteries and supercapacitors. sigmaaldrich.comsigmaaldrich.com |
| Medicinal Chemistry | Synthesis of Complex Heterocycles | Versatile β-keto ester building block for creating diverse molecular scaffolds. sigmaaldrich.combritannica.com |
| Fine Chemicals | Flavors and Fragrances | Intermediate in the synthesis of compounds with specific sensory properties, such as fruity notes. metoree.compciplindia.com |
Sustainable and Circular Economy Approaches in Ethylacetoacetate Chemistry
The principles of green chemistry and the circular economy are increasingly influencing the production and use of commodity chemicals like ethyl acetoacetate. mdpi.com The goal is to develop processes that are more resource-efficient, generate less waste, and utilize renewable feedstocks. researchgate.net
A key focus is improving the sustainability of the synthesis process. As mentioned, biocatalytic routes represent a significant step forward by replacing harsh reagents and reducing energy consumption and waste. omicsonline.org Research into greener synthesis has shown that enzymatic methods can reduce the process mass intensity (PMI) by 42% and energy consumption by 58% compared to the traditional Claisen condensation. omicsonline.org
The circular economy concept encourages the design of products and processes that enable the reuse and recycling of materials. mdpi.comresearchgate.net In the context of ethylacetoacetate chemistry, this involves considering the entire lifecycle of the products derived from it. This could include designing polymers or materials that can be easily depolymerized back to their constituent monomers or developing processes to recover and reuse solvents and catalysts. jcchems.com Integrating comprehensive risk assessments into these circular processes is crucial to prevent the unintentional circulation of impurities and pollutants, ensuring the safety and sustainability of these new economic models. iupac.org
By adopting these sustainable and circular approaches, the chemical industry can minimize its environmental footprint while continuing to leverage the synthetic versatility of ethylacetoacetate and its sodium salt. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
